Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
Crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture and intermolecular interactions of this compound. While specific X-ray crystallographic data for this exact compound is not available in the current literature, related benzofuran derivatives provide valuable structural precedents for understanding its molecular geometry. The benzofuran moiety typically exhibits planarity, with the fused benzene and furan rings maintaining coplanarity within experimental error limits. Studies of similar compounds demonstrate that the benzofuran system generally shows maximum deviations from planarity of less than 0.030 Å, indicating excellent molecular rigidity.
The mesityl group in analogous structures typically adopts an orientation that is nearly orthogonal to the benzofuran plane, with dihedral angles ranging from 78° to 88°. This perpendicular arrangement minimizes steric interactions while allowing optimal electronic communication between the aromatic systems. The isonicotinoyl moiety introduces additional conformational complexity, as the pyridine ring can adopt various orientations relative to the benzofuran core depending on intermolecular interactions and crystal packing forces. Comparative analysis with structurally related compounds suggests that the dihedral angle between the benzofuran system and the pyridine ring likely falls within the range of 65° to 80°.
The sulfonamide linkage plays a critical role in determining the overall molecular conformation, as the N-S bond typically exhibits restricted rotation due to partial double bond character. This restriction influences the spatial positioning of both the mesityl and isonicotinoyl groups relative to the benzofuran core. Hydrogen bonding patterns in the crystal structure are expected to involve the carbonyl oxygen atoms and potentially the sulfonamide nitrogen, creating stabilizing intermolecular interactions that influence crystal packing and molecular stability.
Spectroscopic Identification Techniques (NMR, FT-IR, MS)
Nuclear magnetic resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shifts and coupling patterns. The 1H NMR spectrum exhibits distinct signals corresponding to different proton environments within the molecule. The mesityl group contributes characteristic singlets for the meta protons and methyl substituents, typically appearing around 6.94 ppm for the aromatic protons and 2.26-2.58 ppm for the methyl groups. The benzofuran aromatic protons generate a complex multipicity pattern in the 7.0-8.5 ppm region, with the electron-withdrawing effects of the sulfonamide and carboxylate groups causing downfield shifts.
The isonicotinoyl pyridine protons appear as characteristic doublets in the 8.5-9.0 ppm region due to the electron-deficient nature of the pyridine ring and the proximity to the carbonyl group. The methyl ester proton resonates as a sharp singlet around 3.9-4.0 ppm, while the 2-methyl substituent on the benzofuran ring appears as a singlet near 2.5-2.8 ppm. Carbon-13 NMR spectroscopy reveals the carbonyl carbons of both the ester and amide functionalities at approximately 170-180 ppm, with the aromatic carbons distributed across the 120-150 ppm range according to their electronic environments.
| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift/Frequency |
|---|---|---|
| 1H NMR | Pyridine protons | 8.5-9.0 ppm |
| 1H NMR | Benzofuran aromatics | 7.0-8.5 ppm |
| 1H NMR | Mesityl aromatics | ~6.94 ppm |
| 1H NMR | Methyl ester | 3.9-4.0 ppm |
| 13C NMR | Carbonyl carbons | 170-180 ppm |
| FT-IR | C=O stretching | 1680-1750 cm⁻¹ |
| FT-IR | S=O stretching | 1300-1400 cm⁻¹ |
| MS | Molecular ion peak | m/z 492.5 |
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibrations appear as strong absorptions in the 1680-1750 cm⁻¹ region, with the ester and amide carbonyls potentially resolved as separate peaks depending on their local environments. The sulfonamide group contributes distinctive S=O stretching vibrations around 1300-1400 cm⁻¹, appearing as strong, broad absorptions. Aromatic C=C and C=N stretching modes manifest in the 1500-1600 cm⁻¹ region, while C-H stretching vibrations of the various methyl groups and aromatic protons appear in the 2800-3100 cm⁻¹ range.
Mass spectrometry analysis confirms the molecular composition through the observation of the molecular ion peak at m/z 492.5, corresponding to the calculated molecular weight. Fragmentation patterns provide structural information through the loss of characteristic groups such as the methyl ester (loss of 31 mass units), the isonicotinoyl moiety (loss of 106 mass units), and the mesitylsulfonyl group (loss of 183 mass units). These fragmentation pathways support the proposed molecular structure and connectivity patterns within the compound.
Computational Molecular Modeling and Electron Density Mapping
Computational molecular modeling provides detailed insights into the electronic structure, conformational preferences, and molecular properties of this compound through quantum mechanical calculations and molecular dynamics simulations. Density functional theory calculations using appropriate basis sets reveal the optimized molecular geometry, with particular attention to the dihedral angles between the aromatic systems and the conformational flexibility of the sulfonamide linkage. The calculated bond lengths and angles typically show excellent agreement with experimental crystallographic data for similar compounds, validating the computational approach.
Electron density mapping through quantum mechanical calculations elucidates the distribution of electronic charge throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The benzofuran system exhibits delocalized π-electron density characteristic of aromatic systems, while the carbonyl groups show localized regions of high electron density on the oxygen atoms. The sulfonamide nitrogen displays reduced electron density due to the electron-withdrawing effects of the adjacent sulfur atom, influencing its hydrogen bonding capabilities and nucleophilic character.
Molecular electrostatic potential surfaces reveal the three-dimensional distribution of electrostatic charges, identifying potential sites for intermolecular interactions with biological targets or other molecules. The carbonyl oxygen atoms typically exhibit strong negative electrostatic potential, making them favorable sites for hydrogen bond acceptance, while the aromatic protons show modest positive potential suitable for weak hydrogen bonding interactions. The pyridine nitrogen contributes a region of negative electrostatic potential that can participate in hydrogen bonding or coordination with metal centers.
Natural bond orbital analysis provides quantitative information about the electronic structure, including charge distributions, bond orders, and orbital interactions. The analysis reveals the degree of conjugation between the aromatic systems and identifies potential sites for electrophilic or nucleophilic attack. The sulfonamide linkage typically exhibits partial double bond character due to resonance interactions between the nitrogen lone pair and the sulfur-oxygen bonds, restricting conformational flexibility and influencing the overall molecular geometry.
Comparative Analysis with Related Benzofuran Derivatives
Comparative structural analysis with related benzofuran derivatives provides valuable insights into structure-activity relationships and helps identify key structural features responsible for biological activity. The comparison includes structurally similar compounds such as methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate and ethyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, which share the core benzofuran-isonicotinoyl framework but differ in their sulfonyl substituents.
The molecular weight progression across this series of compounds reflects the systematic variation in sulfonyl substituents, with the mesitylsulfonyl derivative (492.5 g/mol) being significantly larger than the phenylsulfonyl analog (450.5 g/mol) due to the additional methyl substituents on the mesityl ring. This size difference influences molecular packing, crystal structure, and potentially biological activity through altered binding interactions with target proteins. The additional methyl groups in the mesityl derivative increase lipophilicity and may enhance membrane permeability compared to less substituted analogs.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Mesitylsulfonyl derivative | C26H24N2O6S | 492.5 g/mol | Three methyl substituents |
| Phenylsulfonyl derivative | C23H18N2O6S | 450.5 g/mol | Unsubstituted phenyl ring |
| (2,4-Dimethylphenyl)sulfonyl | C25H22N2O6S | 478.5 g/mol | Two methyl substituents |
| (4-Methylphenyl)sulfonyl | C24H20N2O6S | 464.5 g/mol | Single methyl substituent |
Benzofuran derivatives have demonstrated significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship studies indicate that the presence of both the isonicotinoyl and sulfonamide functionalities contributes to enhanced biological activity compared to simpler benzofuran derivatives. The electronic properties of the sulfonyl substituents influence the overall molecular reactivity, with electron-donating methyl groups potentially modulating the electrophilic character of the sulfonyl center and affecting protein binding interactions.
The conformational flexibility differences between derivatives arise from steric interactions between the sulfonyl substituents and the benzofuran core. The mesityl group's bulky nature may restrict rotation around the N-S bond more severely than smaller substituents, potentially leading to different preferred conformations and altered biological activities. This conformational restriction could enhance selectivity for specific biological targets by pre-organizing the molecule into an optimal binding conformation.
Comparative analysis of related benzofuran derivatives reveals that structural modifications significantly impact pharmacological properties, with hybrid molecules containing both benzofuran and isonicotinoyl moieties showing enhanced activity compared to individual components. The sulfonamide linkage serves as a crucial pharmacophore, potentially interacting with enzyme active sites or receptor binding domains through hydrogen bonding and electrostatic interactions. Understanding these structure-activity relationships guides the rational design of new benzofuran derivatives with improved therapeutic profiles and reduced side effects.
Properties
IUPAC Name |
methyl 2-methyl-5-[pyridine-4-carbonyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-15-12-16(2)24(17(3)13-15)35(31,32)28(25(29)19-8-10-27-11-9-19)20-6-7-22-21(14-20)23(18(4)34-22)26(30)33-5/h6-14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPJKZXTRDFZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isonicotinoyl Group: This step often involves the use of isonicotinic acid or its derivatives, which are reacted with the benzofuran core under suitable conditions.
Attachment of the Mesitylsulfonyl Group: This step typically involves sulfonylation reactions using mesitylsulfonyl chloride or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[isonicotinoyl(methylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of both the isonicotinoyl and mesitylsulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or both of these functional groups.
Biological Activity
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and functional groups suggest various biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
- Molecular Formula : C26H24N2O6S
- Molecular Weight : 492.54 g/mol
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of both isonicotinoyl and mesitylsulfonyl moieties suggests potential interactions with pathways related to inflammation, cancer, and bacterial infections.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The isonicotinoyl group is known for its effectiveness against Mycobacterium tuberculosis, making this compound a potential candidate for anti-tuberculosis drug development.
Anticancer Properties
Preliminary studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory activities. This compound's potential to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on similar compounds demonstrated a significant reduction in bacterial load in vitro against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
- In Vivo Studies : Animal models treated with derivatives of this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and detect steric interactions (e.g., methyl groups on benzofuran). For example, splitting patterns in H NMR can reveal electronic effects from the mesitylsulfonyl group .
- X-ray Diffraction : Employ SHELXL for refinement to resolve bond lengths/angles (e.g., C–N and S–O bonds in the sulfonamide group). The dihedral angle between the benzofuran and pyridine rings (isonicotinoyl) is critical for analyzing planarity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for sulfonamide cleavage .
Q. What synthetic routes are reported for introducing the mesitylsulfonyl and isonicotinoyl groups?
- Answer :
- Stepwise Functionalization :
Benzofuran Core : Synthesize via [3,3]-sigmatropic rearrangement or Pd-catalyzed coupling .
Mesitylsulfonyl Attachment : React mesitylsulfonyl chloride with an amine intermediate under anhydrous conditions (e.g., THF, NaH) .
Isonicotinoyl Coupling : Use EDC/HOBt-mediated amidation to link isonicotinic acid to the sulfonamide nitrogen .
- Challenges : Steric hindrance from the methyl group on benzofuran may require elevated temperatures or microwave-assisted synthesis .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?
- Answer :
- Software Tools : Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered atoms. For example, split positions for overlapping methyl groups on the mesityl ring can be refined with occupancy constraints .
- Validation Metrics : Check R-factor convergence (<5% difference between and ) and ADP (atomic displacement parameter) ratios to avoid overfitting .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Answer :
- Electrophilic Sites : The mesitylsulfonyl group activates the adjacent amino group for nucleophilic attack, while the ester moiety (methyl carboxylate) undergoes hydrolysis under basic conditions .
- Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways. For example, calculate HOMO/LUMO energies to identify sites prone to oxidation (e.g., benzofuran’s furan ring) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence its stability in solid-state formulations?
- Answer :
- Hydrogen Bonds : The sulfonamide N–H group forms strong interactions with carbonyl oxygen (e.g., Å, angle ~165°), as observed in crystal structures .
- π–π Stacking : The isonicotinoyl ring engages in weak stacking ( Å) with adjacent benzofuran systems, affecting melting points and solubility .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Answer :
- Assay Conditions : Compare IC values under standardized pH/temperature. For instance, esterase-mediated hydrolysis of the methyl carboxylate may yield active metabolites in cytotoxicity assays but not in purified enzyme studies .
- Structural Analogues : Test derivatives (e.g., ethyl vs. methyl esters) to isolate the impact of substituents. shows that bulkier esters reduce membrane permeability but enhance target specificity .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Validation
Table 2 : Synthetic Optimization for Mesitylsulfonyl Attachment
| Condition | Yield (%) | Purity (HPLC) | Challenge Addressed |
|---|---|---|---|
| THF, NaH, 0°C | 68 | 95% | Low reactivity of sulfonyl chloride |
| DMF, KCO, RT | 82 | 98% | Solubility of intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
